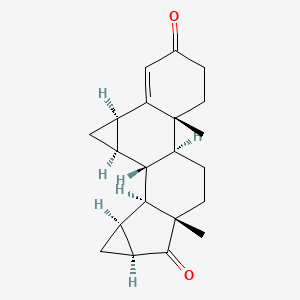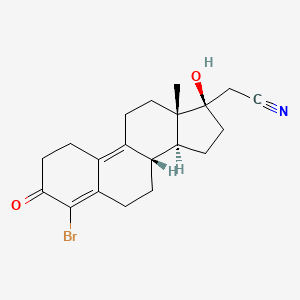
Clofentezine Metabolite 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofentezine is an acaricide, primarily used as an ovicide with some activity on early motile stages . It belongs to the class of organic compounds known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .
Molecular Structure Analysis
The molecular structure of Clofentezine is 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine . The molecular formula is C14H8Cl2N4 and the molecular weight is 303.1 g/mol .Physical And Chemical Properties Analysis
Clofentezine is a magenta crystalline solid that is odorless . It has a low aqueous solubility and is not volatile . It is moderately persistent in soil systems but tends not to be in aquatic systems .Applications De Recherche Scientifique
Metabolomics in Nutrition and Health
Metabolomics, the study of small molecules called metabolites, has seen increased application in nutrition research. It's instrumental in identifying and developing objective biomarkers of dietary intake, personalizing nutrition strategies, and understanding the diet-health link. This approach could potentially illuminate pathways through which compounds like Clofentezine Metabolite 3 might exert effects, though specific studies on this metabolite were not found (González-Peña & Brennan, 2019).
Drug Metabolism and Environmental Impact
The environmental fate of pharmaceutical residues, including metabolites, is a growing concern. Research shows that some pharmaceuticals are not fully eliminated in treatment processes, leading to their presence in natural waters. Such studies underscore the importance of understanding and monitoring the environmental impact of drug metabolites, potentially including those of Clofentezine (Heberer, 2002).
Mitochondrial Biomarkers for Precision Medicine
Metabolites like L-carnitine and acylcarnitines, linked to mitochondrial function, serve as biomarkers for various diseases and drug efficacy, highlighting the role of metabolomic studies in precision medicine. This area of research could be relevant for understanding the biological roles and implications of specific metabolites, including Clofentezine Metabolite 3, in human health (McCann et al., 2021).
Advances in Metabolite Profiling
The combination of techniques such as liquid chromatography-high-resolution tandem mass spectrometry and NMR profiling with in silico databases and chemometrics is propelling metabolite identification in natural product research. This holistic approach to metabolomics could potentially facilitate the identification and study of specific metabolites like Clofentezine Metabolite 3, enhancing our understanding of biological systems (Wolfender et al., 2018).
Safety And Hazards
Propriétés
Numéro CAS |
107573-63-7 |
|---|---|
Nom du produit |
Clofentezine Metabolite 3 |
Formule moléculaire |
C15H11ClN4OS |
Poids moléculaire |
330.8 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)





![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)